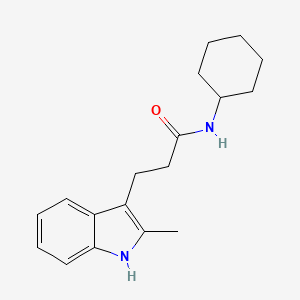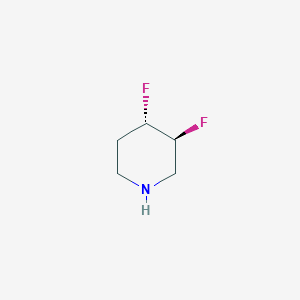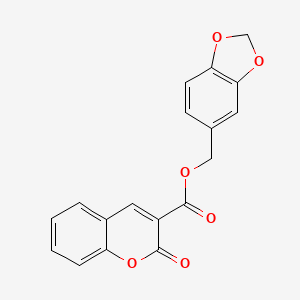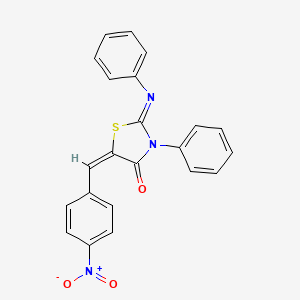![molecular formula C9H14N6 B14918668 N-pentyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14918668.png)
N-pentyltetrazolo[1,5-b]pyridazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pentyltetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that features a pyridazine ring fused with a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentyltetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction is highly regioselective and offers good functional group compatibility.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction parameters is optimized to achieve maximum efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
N-pentyltetrazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-pentyltetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-pentyltetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine: Known for its inhibitory activity against glycogen synthase kinase 3 (GSK-3).
Pyridazinone derivatives: Exhibiting a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
N-pentyltetrazolo[1,5-b]pyridazin-6-amine is unique due to its fused tetrazole-pyridazine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities.
Properties
Molecular Formula |
C9H14N6 |
|---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
N-pentyltetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C9H14N6/c1-2-3-4-7-10-8-5-6-9-11-13-14-15(9)12-8/h5-6H,2-4,7H2,1H3,(H,10,12) |
InChI Key |
DIMIHZJNTVGDOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NN2C(=NN=N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4r)-4-Hydroxy-1-[(3-Methylisoxazol-5-Yl)acetyl]-N-[4-(1,3-Oxazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14918594.png)

![Bicyclo[1.1.1]pentane-1-carboxamidine](/img/structure/B14918609.png)

![7-Hydroxy-2-(phenylamino)-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14918629.png)


![Oxydi-2,1-ethanediyl bis[(1,1-dioxidotetrahydro-3-thienyl)carbamate]](/img/structure/B14918646.png)

![N-{3-[(4-methylphenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B14918653.png)

![5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14918670.png)

![n-(Tert-butyl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)acetamide](/img/structure/B14918680.png)
